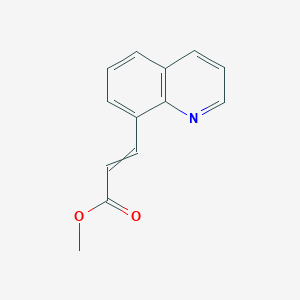

Methyl 3-(quinolin-8-yl)prop-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

920491-94-7 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

methyl 3-quinolin-8-ylprop-2-enoate |

InChI |

InChI=1S/C13H11NO2/c1-16-12(15)8-7-11-5-2-4-10-6-3-9-14-13(10)11/h2-9H,1H3 |

InChI Key |

BUOQPCWMBKCYAM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Quinolin 8 Yl Prop 2 Enoate and Its Analogues

Established Synthetic Pathways

Established synthetic pathways for Methyl 3-(quinolin-8-yl)prop-2-enoate primarily rely on olefination reactions and multi-step sequences for more complex derivatives.

Wittig Reaction Approaches to Prop-2-enoate Scaffolds

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. berkeley.edumasterorganicchemistry.com It involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to form an alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com This reaction is particularly valuable for creating the C=C double bond in prop-2-enoate scaffolds with high reliability.

Utilization of Quinoline-8-carbaldehyde Precursors

The synthesis of this compound via the Wittig reaction commences with the appropriate aldehyde precursor. In this case, quinoline-8-carbaldehyde serves as the electrophilic carbonyl component. This aldehyde contains the necessary quinoline-8-yl substructure, which will form the backbone of the final product. The reaction proceeds by the nucleophilic attack of the Wittig reagent on the carbonyl carbon of quinoline-8-carbaldehyde. berkeley.edumasterorganicchemistry.com

Application of Methyl 2-(triphenylphosphoranylidene)acetate

The corresponding Wittig reagent for this synthesis is methyl 2-(triphenylphosphoranylidene)acetate (also known as methyl (triphenylphosphoranylidene)acetate). berkeley.edu This reagent is a stabilized ylide, where the negative charge on the carbon atom is delocalized by the adjacent ester group. berkeley.educhemtube3d.com The ylide is typically prepared from the corresponding phosphonium (B103445) salt, (carbomethoxymethyl)triphenylphosphonium chloride, by treatment with a suitable base. nih.gov The reaction between quinoline-8-carbaldehyde and methyl 2-(triphenylphosphoranylidene)acetate results in the formation of this compound and triphenylphosphine (B44618) oxide as a byproduct. berkeley.edumasterorganicchemistry.com

| Role | Compound Name | Chemical Structure |

|---|---|---|

| Aldehyde Precursor | Quinoline-8-carbaldehyde | C₁₀H₇NO |

| Wittig Reagent | Methyl 2-(triphenylphosphoranylidene)acetate | C₂₁H₁₉O₂P |

| Product | This compound | C₁₃H₁₁NO₂ |

| Byproduct | Triphenylphosphine oxide | C₁₈H₁₅OP |

Stereoselective Synthesis Considerations (e.g., E-stereoselectivity)

A key feature of the Wittig reaction is its potential for stereoselectivity. The stereochemical outcome is largely dependent on the stability of the phosphorus ylide used. chemtube3d.comquora.com Stabilized ylides, such as methyl 2-(triphenylphosphoranylidene)acetate, almost exclusively produce the (E)-alkene (trans isomer). berkeley.edumasterorganicchemistry.comchemtube3d.com This high E-stereoselectivity is attributed to the reversibility of the initial ylide addition to the aldehyde. The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comchemtube3d.com For stabilized ylides, the formation of the oxaphosphetane is reversible, allowing for equilibration to the more thermodynamically stable anti intermediate, which then collapses to form the (E)-alkene. chemtube3d.com In contrast, unstabilized ylides typically undergo irreversible and rapid reaction to form the syn oxaphosphetane, leading to the (Z)-alkene. chemtube3d.comquora.com Therefore, the use of methyl 2-(triphenylphosphoranylidene)acetate ensures that the synthesis of this compound is highly stereoselective for the E-isomer.

Multi-step Synthesis for Complex Quinoline-Acrylate Derivatives

While the Wittig reaction is efficient for direct synthesis, the preparation of more complex or highly substituted quinoline-acrylate derivatives often necessitates multi-step synthetic sequences. nih.govnih.gov These routes allow for the introduction of various functional groups onto the quinoline (B57606) ring or the acrylate (B77674) chain that might not be compatible with the conditions of a one-pot Wittig reaction. For instance, complex bicyclic pyridines and tricyclic quinolines can be prepared through rhodium-catalyzed intramolecular C-H bond functionalization, demonstrating the utility of multi-step approaches for building intricate heterocyclic systems. nih.gov Similarly, the synthesis of derivatives like (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one is achieved through a multi-step process involving the condensation of pre-functionalized quinoline precursors. nih.gov

Intermediate Aryl Enoate and Hydrazide Synthesis

In multi-step syntheses, the initially formed aryl enoate, such as this compound, often serves as a key intermediate for further chemical transformations. The ester functional group is particularly versatile for derivatization.

One common transformation is the conversion of the methyl ester to a hydrazide. This is typically achieved by reacting the aryl enoate with hydrazine (B178648) hydrate. mdpi.com The resulting hydrazide can then be used as a building block for synthesizing a wide array of other heterocyclic compounds, such as pyrazoles or triazoles. rsc.org This strategy significantly expands the molecular diversity that can be generated from a common quinoline-acrylate scaffold.

| Role | Compound Name | General Reaction |

|---|---|---|

| Starting Material | This compound | Ester to Hydrazide Conversion |

| Reagent | Hydrazine hydrate | |

| Product | 3-(Quinolin-8-yl)prop-2-enohydrazide | Further functionalization |

This approach, where an initial product like an aryl enoate is used as a platform for subsequent modifications, is a cornerstone of modern synthetic chemistry for creating libraries of related compounds for various applications.

Condensation Reactions Involving Quinoline Derivatives

The synthesis of α,β-unsaturated carbonyl compounds like this compound can be effectively achieved through condensation reactions. A primary example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone or ester in the presence of a base or acid catalyst.

In a typical procedure for a related structure, a mixture of a substituted quinoline-3-carbaldehyde and a substituted acetylquinoline is stirred in methanol (B129727) with a base such as potassium hydroxide (B78521) at room temperature. nih.gov This process leads to the formation of a quinolinyl chalcone (B49325), which is an analogue of the target propenoate structure. nih.gov For the synthesis of this compound, this would involve the condensation of quinoline-8-carbaldehyde with methyl acetate (B1210297). The reaction is typically base-catalyzed, promoting the deprotonation of the α-carbon of the ester, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the desired α,β-unsaturated ester.

Another relevant method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a weak base. mdpi.com For instance, the synthesis of 4-aryl-pyrano[3,2-h]quinolines utilizes a Knoevenagel condensation between an aryl aldehyde and malononitrile. mdpi.com

Advanced and Catalytic Synthesis Strategies

Modern synthetic chemistry offers more sophisticated and efficient routes to quinoline derivatives, employing various catalytic systems to enhance reaction rates, yields, and selectivity.

Nanoparticle-Mediated Catalysis (e.g., Magnesium Oxide Nanoparticles)

The use of nanocatalysts represents a significant advancement in chemical synthesis, often aligning with the principles of green chemistry due to their high surface-area-to-volume ratio, enhanced reactivity, and potential for recyclability. nih.govnih.gov Magnesium oxide (MgO) nanoparticles, in particular, are effective basic catalysts for various organic transformations. nih.gov

MgO nanoparticles can be synthesized through several methods, including sol-gel, hydrothermal, and microwave-assisted techniques. nih.gov For example, the sol-gel method may involve dissolving a magnesium precursor like magnesium nitrate (B79036) hexahydrate in deionized water, followed by the addition of a base like NaOH to form magnesium hydroxide particles, which are then calcined to produce MgO nanoparticles. nih.gov These nanoparticles can have high specific surface areas and a spherical shape. researchgate.net

In the context of synthesizing this compound, MgO nanoparticles can serve as a heterogeneous basic catalyst for the Claisen-Schmidt condensation between quinoline-8-carbaldehyde and methyl acetate. The high surface reactivity of MgO nanoparticles can facilitate the reaction under milder conditions compared to traditional homogeneous bases, simplifying product purification and allowing for catalyst recovery and reuse. nih.govnih.gov The use of nanocatalysts often allows for reactions to be conducted under solvent-free conditions, further enhancing the green credentials of the synthesis. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Mizoroki-Heck Reactions with Bromoquinoline)

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, specifically for creating substituted alkenes. wikipedia.org This palladium-catalyzed reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base. wikipedia.org For the synthesis of this compound, this reaction would involve the coupling of 8-bromoquinoline (B100496) with methyl acrylate.

The catalytic cycle of the Heck reaction typically involves a Pd(0)/Pd(II) cycle. wikipedia.org The reaction is often catalyzed by palladium complexes such as palladium acetate, and may be facilitated by phosphine ligands. wikipedia.org The choice of base, solvent, and temperature is crucial for the reaction's success. Common bases include hindered amines like triethylamine (B128534). wikipedia.org

| Parameter | Description | Reference |

| Reactants | 8-Bromoquinoline and Methyl Acrylate | wikipedia.org |

| Catalyst | Palladium(II) acetate or other Pd complexes | wikipedia.orgorganic-chemistry.org |

| Base | Hindered amine (e.g., triethylamine) | wikipedia.org |

| Key Transformation | Formation of a C-C bond between the quinoline ring and the prop-2-enoate chain | wikipedia.org |

| Selectivity | The reaction typically yields the trans isomer with high selectivity. | organic-chemistry.org |

Recent advancements have focused on developing more efficient and stable phosphine-free catalysts, such as Pd(quinoline-8-carboxylate)2, which are lower in cost and can be effective for Heck reactions. organic-chemistry.org

Acid-Catalyzed Tandem Reactions for Quinoline-Fused Systems

Acid-catalyzed tandem reactions provide an elegant pathway to construct complex heterocyclic systems, including quinoline-fused structures, in a single operation. acs.org These reactions often proceed through a cascade of intramolecular events, leading to significant increases in molecular complexity.

One example involves the acid-catalyzed annulation of 2-azidobenzyl alcohols with internal alkynes. nih.gov The reaction is initiated by the acid-catalyzed dehydration of the alcohol to form a benzylic cation, which then reacts with the alkyne to generate a vinyl cation. Subsequent attack by the azide (B81097) group and loss of nitrogen gas leads to the formation of the quinoline ring. nih.gov

Another strategy is the tandem oxidation and cyclization of sp³ C-H bonds. For example, 2-methyl-3-acyl-4-phenylquinolines can undergo a unique lactonization under metal-free conditions using an oxidant like iodosobenzene (B1197198) (PhIO) to form quinoline-fused lactones. acs.org While not directly producing the target molecule, these tandem strategies are crucial for synthesizing complex, functionalized quinoline systems that can serve as advanced precursors or analogues. acs.orgresearchgate.net

Integration of Green Chemistry Principles in Synthesis

The synthesis of quinolines has increasingly incorporated the principles of green chemistry to minimize environmental impact. nih.gov These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and designing safer chemical processes. nih.govresearchgate.net

Key green strategies applicable to the synthesis of this compound and its analogues include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. researchgate.netrsc.org

Solvent-Free Reactions: Conducting reactions without a solvent, which reduces waste and simplifies purification. This is often achievable in conjunction with nanocatalysis or microwave irradiation. nih.govresearchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation as an energy source can dramatically reduce reaction times and improve yields, often under solvent-free conditions. researchgate.netrsc.org

Recyclable Catalysts: Employing heterogeneous catalysts, such as the MgO nanoparticles discussed earlier, which can be easily separated from the reaction mixture and reused. nih.govrsc.org

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form a complex product, which reduces the number of synthetic steps and purification stages. nih.gov

For example, a continuous flow reaction using a Ru-Fe/γ-Al2O3 nanocatalyst has been developed for synthesizing 2-methylquinoline (B7769805) compounds from nitroarenes in an ethanol/water system, avoiding strong acids and oxidants. rsc.org Similarly, microwave-assisted protocols have been established for various quinoline syntheses, offering rapid and efficient access to the target compounds. researchgate.net

Synthesis of Related Quinoline-Prop-2-enoate Structures and Precursors

The synthesis of precursors and structural analogues is fundamental to accessing the target compound and exploring its chemical space.

The synthesis of key precursors is a critical first step. For the Heck reaction, 8-bromoquinoline is required. For condensation reactions, quinoline-8-carbaldehyde is the necessary starting material. The synthesis of 8-aminoquinoline, a versatile precursor for many derivatives, can be achieved through methods like the Skraup synthesis. nih.govnih.gov

The synthesis of related structures provides insight into the reactivity of the quinoline-propenoate scaffold. For instance, (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one, a quinolinyl chalcone, was synthesized via a Claisen-Schmidt condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) and 2,4-dimethyl-3-acetylquinoline. nih.gov

Derivatives of (2E)-3-(quinolin-8-yl)prop-2-enoic acid

The parent compound, (2E)-3-(quinolin-8-yl)prop-2-enoic acid, is a foundational structure for the synthesis of its methyl ester, this compound. The synthesis of this carboxylic acid and its derivatives typically involves condensation or oxidation reactions starting from simpler quinoline precursors.

A common method for creating the propenoic acid side chain is through the condensation of a quinoline derivative with propenoic acid, a reaction that generally requires a catalyst and controlled temperature to achieve high purity. An alternative and specific route involves the initial oxidation of a methyl group on the quinoline ring to an aldehyde. For instance, 8-hydroxy-2-methylquinoline can be oxidized using selenium dioxide in a dioxane/water mixture at reflux to produce 8-hydroxy-2-quinolinecarbaldehyde. nih.gov This aldehyde is a critical intermediate that can then undergo a condensation reaction, such as a Knoevenagel or Doebner condensation with malonic acid or its derivatives, to form the desired (2E)-3-(quinolin-8-yl)prop-2-enoic acid structure. Subsequent esterification of the carboxylic acid with methanol under acidic conditions would yield the target compound, this compound.

Table 1: Synthesis of 8-Hydroxy-2-quinolinecarbaldehyde

| Reactant | Reagent | Solvent | Condition | Product |

|---|

Further derivatization can be achieved through reactions involving the quinoline ring or the carboxylic acid group. For example, the quinoline ring can undergo electrophilic and nucleophilic substitution reactions, while the propenoic acid moiety can be reduced to a propanoic acid group.

Synthesis of Methyl 2-(bromomethyl)-3-phenylacrylate Analogues

Analogues such as Methyl 2-(bromomethyl)-3-phenylacrylate are important synthetic intermediates. nih.gov The synthesis of these compounds often involves the modification of a precursor like methyl 2-methylbenzoate. A key analogue, methyl 2-(bromomethyl)-3-nitrobenzoate, is utilized in multi-step syntheses. For example, it is a reactant in the process to create Lenalidomide. google.com

The synthesis involves a coupling reaction where methyl 2-(bromomethyl)-3-nitrobenzoate is condensed with an amine. In one documented procedure, 3-aminopiperidine-2,6-dione (B110489) hydrochloride is dissolved in dimethyl sulfoxide (B87167) (DMSO), and a base such as triethylamine is added. google.com Subsequently, a solution of methyl 2-(bromomethyl)-3-nitrobenzoate in DMSO is added to the mixture, which is then heated. google.com This reaction results in the formation of a new C-N bond, coupling the piperidine (B6355638) derivative to the benzyl (B1604629) position of the nitrobenzoate structure. google.com

Table 2: Example of Analogue Coupling Reaction

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |

|---|

This methodology highlights a general strategy for producing analogues where the bromomethyl group acts as an electrophile for nucleophilic substitution by amines, alcohols, or other nucleophiles, allowing for the creation of a diverse library of substituted acrylates.

Quinoline-Azo-Dye Linked Acrylates

The synthesis of acrylate monomers containing both a quinoline and an azo dye component involves a multi-step process that combines diazotization-coupling reactions with esterification or etherification. Azo dyes incorporating a quinoline moiety are typically prepared by coupling a diazonium salt with a quinoline-based coupling component, often an 8-hydroxyquinoline (B1678124) derivative. semanticscholar.orgresearchgate.net

The general procedure for forming the quinoline-azo structure begins with the diazotization of a primary aromatic amine. For example, an amine like 4-iodoaniline (B139537) is treated with a cold solution of sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) to form a diazonium salt. semanticscholar.org This unstable salt is then immediately added to a basic solution of 8-hydroxyquinoline. semanticscholar.org The electrophilic diazonium salt attacks the electron-rich phenol (B47542) ring of the quinoline, typically at the position ortho or para to the hydroxyl group, to form the characteristic -N=N- azo linkage. semanticscholar.orgderpharmachemica.com

To link an acrylate to this quinoline-azo-dye structure, a functional handle must be present on one of the components.

Post-Coupling Acrylation: If 8-hydroxyquinoline is used as the coupling partner, the resulting azo dye possesses a free hydroxyl group. This hydroxyl group can be subsequently reacted with an acrylic acid derivative. For instance, it can be esterified with acryloyl chloride or undergo a Williamson ether synthesis with a halo-functionalized acrylate. A related synthesis involves reacting 5-(chloromethyl)quinolin-8-ol (B155281) hydrochloride with 2-hydroxyethyl acrylate to form 2-[(8-hydroxyquinolin-5-yl)methoxy]ethyl acrylate, demonstrating the feasibility of linking acrylate units to a quinoline core. researchgate.net

Pre-Coupling Acrylation: Alternatively, the acrylate moiety can be introduced before the azo coupling. An aromatic amine containing a hydroxyl or amino group could first be converted to an acrylate ester or amide. The resulting acrylate-functionalized amine can then be diazotized and coupled with 8-hydroxyquinoline to yield the final target molecule.

This modular approach allows for the synthesis of a wide variety of quinoline-azo-dye linked acrylates by systematically changing the amine and the coupling partner. niscpr.res.in

Table 3: General Synthesis of Quinoline Azo Dyes

| Step | Reactants | Reagents | Temperature | Intermediate/Product |

|---|---|---|---|---|

| Diazotization | Aromatic Primary Amine (e.g., 4-Iodoaniline) | Sodium Nitrite, Hydrochloric Acid | 0-5°C | Diazonium Salt semanticscholar.org |

Chemical Reactivity and Transformations of Methyl 3 Quinolin 8 Yl Prop 2 Enoate

Hydrolytic Transformations to Carboxylic Acid Derivatives

The ester functionality in methyl 3-(quinolin-8-yl)prop-2-enoate is susceptible to hydrolysis, a fundamental reaction that converts the methyl ester into its corresponding carboxylic acid, 3-(quinolin-8-yl)acrylic acid. sigmaaldrich.com This transformation is typically achieved under either acidic or basic conditions.

In base-catalyzed hydrolysis (saponification), the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.

Acid-catalyzed hydrolysis involves heating the ester with a strong acid, like sulfuric acid or hydrochloric acid, in the presence of water. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

The resulting product, 3-(quinolin-8-yl)acrylic acid, is a solid at room temperature and serves as a crucial precursor for further synthetic modifications, such as the Curtius rearrangement. sigmaaldrich.com

Table 1: Properties of 3-(quinolin-8-yl)acrylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Appearance | Solid |

| InChI Key | JIEIJAGBFCDWPA-VOTSOKGWSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Nitrogenous Derivative Formation via Curtius Rearrangement

The Curtius rearrangement provides a robust method for converting carboxylic acids into primary amines, carbamates, or ureas through an isocyanate intermediate. nih.govwikipedia.org Starting from 3-(quinolin-8-yl)acrylic acid, the product of hydrolysis, this rearrangement opens a pathway to various nitrogenous derivatives.

The process is initiated by the conversion of the carboxylic acid into an acyl azide (B81097). This is often accomplished by first converting the acid to an acyl chloride, which then reacts with an azide salt like sodium azide. youtube.com The acyl azide is the key intermediate for the rearrangement.

Upon heating, the acyl azide undergoes a concerted rearrangement, losing a molecule of nitrogen gas (N₂) to form an isocyanate. wikipedia.org In this step, the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen atom simultaneously with the departure of the nitrogen molecule. A key feature of this migration is the complete retention of the stereochemical configuration of the migrating group. wikipedia.org

The resulting isocyanate is a highly reactive electrophile that can be trapped by various nucleophiles: nih.govorganic-chemistry.org

Reaction with water: Hydrolysis of the isocyanate leads to an unstable carbamic acid, which spontaneously decarboxylates to yield the corresponding primary amine.

Reaction with alcohols: In the presence of an alcohol, the isocyanate forms a stable carbamate (B1207046) derivative.

Reaction with amines: Reaction with a primary or secondary amine produces a urea (B33335) derivative.

This sequence allows for the synthesis of a diverse range of nitrogen-containing compounds from this compound, expanding its synthetic utility. capes.gov.br

Cycloaddition Reactions Involving the Prop-2-enoate Moiety

The carbon-carbon double bond within the prop-2-enoate moiety of this compound is a key site for cycloaddition reactions. This alkene is activated by the electron-withdrawing methoxycarbonyl group, making it an excellent dienophile or dipolarophile.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.com The prop-2-enoate system in this compound functions as an effective dienophile. The presence of the electron-withdrawing ester group polarizes the double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic characteristic makes it highly reactive toward electron-rich dienes. masterorganicchemistry.com

The reaction proceeds by a concerted mechanism, where three pi bonds are broken, and two new carbon-carbon sigma bonds and one new carbon-carbon pi bond are formed in a single step, creating a cyclohexene (B86901) ring. masterorganicchemistry.com The regioselectivity and stereoselectivity of the Diels-Alder reaction are highly predictable, making it a valuable tool in stereocontrolled synthesis. While the nitrile functional group is generally a poor dienophile, its participation in Diels-Alder reactions has been noted in certain cascade processes for synthesizing pyridine (B92270) derivatives. mit.edu

While many cycloadditions, such as the Diels-Alder reaction, are considered concerted, some cycloadditions can proceed through a stepwise mechanism involving a zwitterionic intermediate. mdpi.comresearchgate.net The formation of such an intermediate is influenced by several factors, including the polarity of the reactants and the solvent, as well as the presence of substituents that can stabilize ionic centers. nih.gov

In the context of [3+2] cycloadditions involving three-atom components (TACs) like nitrones or azides, a stepwise, zwitterionic mechanism is often postulated. researchgate.net For instance, the reaction of an alkene with a nitrone could, under certain conditions, lead to the formation of a zwitterionic intermediate which then cyclizes to the final product. The presence of fluoroalkyl substituents, for example, is known to stabilize the ionic centers within these zwitterionic structures. nih.gov

Quantum-chemical modeling and DFT (Density Functional Theory) calculations are critical tools for investigating these reaction pathways and determining whether a reaction proceeds via a concerted transition state or through a discrete zwitterionic intermediate. mdpi.commdpi.com Such studies have shown that for some reactions, the formation of zwitterionic intermediates is possible, though they may not always be thermodynamically or kinetically favored compared to the concerted pathway. mdpi.com The analysis of the electron localization function (ELF) can further elucidate the mechanism, showing how electron density shifts to form new bonds. mdpi.comluisrdomingo.com

Functionalization and Derivatization at the Quinoline (B57606) Ring

The quinoline ring system is a privileged scaffold in medicinal chemistry, and its functionalization can significantly alter the biological and chemical properties of the parent molecule. rsc.org The quinoline ring in this compound can be modified through various strategies, including electrophilic aromatic substitution and directed C-H functionalization.

One powerful method for regioselective functionalization is ortho-lithiation. For example, in related quinolin-8-yl systems, treatment with a strong base like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) can lead to the selective deprotonation at the C7 position (ortho to the nitrogen-coordinating substituent at C8). nih.gov This lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups in a highly controlled manner. nih.gov

Modern synthetic methods have also focused on transition-metal-catalyzed C-H activation as an atom-economical approach for derivatization. Catalysts based on rhodium or palladium have been used for the direct arylation or alkylation of C(sp³)–H bonds of methyl groups on the quinoline ring, and similar principles can be applied to the C(sp²)–H bonds of the ring itself. researchgate.net

Table 2: Examples of Quinoline Ring Functionalization

| Reaction Type | Reagents | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|

| ortho-Lithiation | t-BuLi, then Electrophile (E+) | C7 | 7-Substituted quinoline | nih.gov |

| C-H Arylation | Aryl boronic acids, Ru catalyst | C8-methyl group | 8-Benzyl quinoline | researchgate.net |

Heterocycle Annulation and Ring Closure Reactions

The structure of this compound is amenable to reactions that build additional rings onto the existing framework, a process known as annulation. These reactions can lead to complex polycyclic heterocyclic systems.

Studies on analogous 3-anilinoacrylate esters have shown that they can undergo unexpected ring-closure reactions to yield novel tricyclic products. For instance, treatment of a related substrate with a strong acid did not yield the expected simple cyclized quinoline, but instead a pyrrolo[3,2,1-ij]quinolin-6-one derivative. nih.gov This type of transformation highlights the potential for intramolecular cyclizations involving both the quinoline ring and the side chain.

Theoretical and Computational Investigations of Methyl 3 Quinolin 8 Yl Prop 2 Enoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published data were found regarding DFT calculations specifically performed on Methyl 3-(quinolin-8-yl)prop-2-enoate. Therefore, the following subsections, which would typically detail the results of such calculations, cannot be populated with specific findings for this compound.

There are no available studies detailing the optimized molecular geometry, bond lengths, bond angles, or the electronic structure of this compound.

Specific values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound are not available in the current body of scientific literature.

No Molecular Electrostatic Potential (MEP) maps for this compound have been published, which would otherwise indicate the electrophilic and nucleophilic sites of the molecule.

There are no computational predictions or experimental data regarding the nonlinear optical (NLO) properties, such as polarizability or hyperpolarizability, for this compound.

Reaction Mechanism Elucidation Studies

No studies concerning the reaction mechanisms involving this compound were found.

There is no literature available applying Molecular Electron Density Theory (MEDT) to analyze the reactivity or reaction mechanisms of this compound.

Transition State Characterization and Reaction Pathway Analysis

The elucidation of reaction mechanisms is fundamental to synthetic chemistry, and computational methods provide powerful tools for understanding the intricate details of chemical transformations. For quinoline (B57606) derivatives, including this compound, Density Functional Theory (DFT) calculations are a cornerstone for investigating reaction pathways and characterizing the high-energy transition state structures that govern reaction rates and selectivity.

A key aspect of this analysis is the identification of a transition state (TS) on the potential energy surface. A true TS is a first-order saddle point, possessing exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion of atoms along the reaction coordinate, leading from reactant to product. For instance, in studies on the oxidation of quinoline by quinoline 2-oxidoreductase, DFT calculations were used to predict the transition state structure of quinoline bound to the enzyme's active site. scielo.br The confirmation of this structure was achieved by identifying a single imaginary negative frequency, which in that specific case was -104.500/s. scielo.br

Once a transition state is located and verified, its geometric and electronic properties, such as bond distances, angles, and atomic charges (e.g., Mulliken atomic charges), are analyzed to provide a detailed picture of the bond-forming and bond-breaking processes. scielo.br The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for predicting reaction kinetics. By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive understanding of the mechanism is achieved. Mechanistic studies on the synthesis of various quinoline derivatives have revealed that many reactions proceed through complex, multi-step pathways, which can be effectively modeled using these computational techniques. dntb.gov.ua

Table 1: Representative Parameters for a Hypothetical Transition State Calculation This table illustrates typical data obtained from a DFT calculation for a transition state, not specific data for the title compound.

| Parameter | Value | Description |

|---|---|---|

| Energy (Hartree) | -1236.59 | Electronic energy of the transition state structure. |

| Imaginary Frequency (cm⁻¹) | -155.4i | The single imaginary frequency confirming a true transition state. |

| Activation Energy (kcal/mol) | +22.5 | The energy barrier for the reaction to proceed. |

| Key Bond Distance (Å) | 1.85 | Distance of a partially formed or breaking bond. |

Molecular Modeling and Docking in Chemical Design

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds like this compound, these methods are invaluable for predicting physicochemical properties and biological activity, thereby guiding the design of new chemical entities. A particularly powerful application within this field is molecular docking.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. Numerous studies have employed molecular docking to investigate quinoline derivatives as potential therapeutic agents, for instance, as inhibitors of HIV reverse transcriptase or various kinases. nih.gov The process involves preparing the 3D structures of both the ligand and the receptor and then using a scoring function to evaluate the binding affinity of different ligand poses within the receptor's active site. The results, often expressed as a docking score or binding energy, help to identify promising candidates for further experimental validation.

The biological effect of a molecule is dictated by its interactions with its target. Molecular docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For quinoline derivatives, the aromatic quinoline ring often participates in crucial π-π or cation-π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's binding pocket. nih.gov

Computational studies can also predict chemical selectivity. This can refer to the selectivity of a molecule for one biological target over another, which is a critical aspect of drug design to minimize off-target effects. For example, by docking quinoline-3-carboxamide (B1254982) derivatives into the kinase domains of several related proteins (ATM, ATR, and DNA-PKcs), researchers could highlight their selectivity towards ATM kinase. Beyond biological targets, theoretical studies on the interaction between quinoline derivatives and inorganic molecules, such as diiodine, have been used to understand their performance in applications like dye-sensitized solar cells, where intermolecular charge-transfer is key. Techniques like Comparative Molecular Field Analysis (CoMFA) can also be used to build 3D-QSAR models that correlate the steric and electrostatic fields of molecules with their activity, providing another layer of prediction for selectivity.

Table 2: Common Intermolecular Interactions for Quinoline Derivatives in a Protein Binding Site This table provides examples of interactions frequently observed in docking studies of quinoline compounds.

| Interaction Type | Participating Groups (Ligand) | Participating Groups (Receptor) | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Ester Oxygen, Quinoline Nitrogen | -OH, -NH₂ (e.g., Ser, Lys) | 2.5 - 3.5 |

| π-π Stacking | Quinoline Ring System | Aromatic Rings (e.g., Phe, Tyr) | 3.4 - 3.8 |

| Hydrophobic | Methyl Group, Alkene Chain | Alkyl side chains (e.g., Val, Leu, Ile) | 3.0 - 4.5 |

| Cation-π | Quinoline Ring System | Positively charged residues (e.g., Lys, Arg) | < 5.0 |

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its chemical reactivity and biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers for converting between them. For a molecule like this compound, which possesses several rotatable bonds, multiple conformations are possible.

Computational methods, such as systematic or stochastic conformational searches using molecular mechanics or quantum mechanics, are employed to explore the potential energy surface and identify energetically favorable conformers. The results of such an analysis can predict the most likely shape the molecule will adopt in solution or within a protein's binding site. This information is a critical prerequisite for meaningful molecular docking and 3D-QSAR studies, as it is generally assumed that the bioactive conformation is one of the low-energy conformers. Experimental techniques like X-ray crystallography provide definitive conformational data in the solid state, while NMR spectroscopy, through analysis of coupling constants and Nuclear Overhauser Effects (NOEs), can provide information about the average conformation in solution. By understanding the preferred conformations, researchers can better predict how a molecule will present its functional groups for interaction, thereby influencing its reactivity and selectivity.

Table 3: Hypothetical Relative Energies of Different Conformations This table illustrates how conformational analysis data might be presented, showing the relative stability of different molecular shapes. "Torsion Angle" refers to a key rotatable bond.

| Conformer ID | Key Torsion Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| 1 (Global Minimum) | 178.5 | 0.00 | 75.4 |

| 2 | -65.2 | 1.50 | 15.1 |

| 3 | 70.1 | 1.85 | 9.5 |

Structure Activity Relationship Sar Studies in the Context of Methyl 3 Quinolin 8 Yl Prop 2 Enoate and Its Analogues

Impact of Acrylate (B77674) Substituent Modifications on Chemical Reactivity and Molecular Interactions

The acrylate moiety, specifically the α,β-unsaturated carbonyl system, is a key functional group in Methyl 3-(quinolin-8-yl)prop-2-enoate. It serves as a Michael acceptor, making it susceptible to nucleophilic attack, which can be a crucial mechanism for its interaction with biological macromolecules. Modifications to this part of the molecule can significantly alter its electrophilicity, steric profile, and hydrogen-bonding capacity, thereby influencing its chemical reactivity and molecular interactions.

In structurally related quinoline-chalcone hybrids, which also feature an α,β-unsaturated system, the nature of the substituents on the chalcone (B49325) fragment plays a critical role. For instance, the introduction of electron-donating groups can increase the electron density of the system, potentially modulating its reactivity. Conversely, electron-withdrawing groups can enhance its electrophilic character. Studies on quinoline-chalcone derivatives have shown that incorporating an electron-donating group can lead to a moderate increase in DNA binding and photocleavage activities. nih.gov The simple and easily modifiable structure of the chalcone (and by extension, the acrylate) moiety allows for the introduction of diverse active groups to fine-tune these properties. researchgate.net

The reactivity of the acrylate group is also central to its potential biological activity. The α,β-unsaturated carbonyl group is a recognized pharmacophore present in a wide array of biologically active compounds. researchgate.net Alterations, such as changing the methyl ester to other esters, amides, or a free carboxylic acid, would directly impact the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. These changes would, in turn, affect how the molecule interacts with target proteins or other biological molecules.

Table 1: Impact of Acrylate Moiety Modifications in Structurally Related Chalcones This table is illustrative, based on general principles and findings from related quinoline-chalcone compounds.

| Modification on Acrylate/Chalcone Moiety | Predicted Effect on Chemical Reactivity | Potential Impact on Molecular Interactions |

|---|---|---|

| Replacement of Methyl Ester with Carboxylic Acid | Increases polarity and acidity. Can act as a hydrogen bond donor. | May form ionic bonds or stronger hydrogen bonds with target sites. Alters solubility and cell permeability. |

| Introduction of Electron-Donating Groups (e.g., -OCH3) | Reduces electrophilicity of the β-carbon. May decrease reactivity in Michael additions. | Can alter binding affinity through electronic and steric effects. May enhance DNA binding. nih.gov |

| Introduction of Electron-Withdrawing Groups (e.g., -NO2) | Increases electrophilicity of the β-carbon. Enhances reactivity in Michael additions. | May lead to covalent bond formation with nucleophilic residues (e.g., cysteine) in proteins. |

| Conversion to an Amide | Changes electronic profile and hydrogen bonding capability. | Introduces a hydrogen bond donor (N-H), potentially forming different or additional interactions with a target. |

Role of Quinoline (B57606) Ring Substitution on Compound Properties and Interactions

The quinoline ring is a "privileged structure" in medicinal chemistry, appearing in numerous natural and synthetic bioactive compounds. nih.govnih.gov Its aromatic and heterocyclic nature allows for various types of non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions. Modifying the quinoline ring by introducing different substituents at various positions is a common strategy to modulate the physicochemical properties and biological activity of the resulting analogues. core.ac.uk

The position and electronic nature of substituents on the quinoline ring can have a profound impact. For example, in a series of quinoline-chalcone hybrids, the substitution pattern on the quinoline moiety was found to be crucial for their activity. mdpi.com One study found that a compound with a 3,4,5-trimethoxy substitution pattern on the chalcone ring linked to a quinoline scaffold exhibited excellent inhibitory potency against several cancer cell lines. researchgate.net In another series of quinoline derivatives, incorporating trifluoromethyl and morpholine (B109124) moieties significantly enhanced selectivity and potency. researchgate.net

Table 2: Structure-Activity Relationship of Quinoline Ring Substitutions in Analogous Compounds

| Compound Series | Quinoline Ring Substitution | Observed Effect on Properties/Activity | Reference |

|---|---|---|---|

| Quinoline-Chalcone Hybrids | Unspecified, linked to chalcone | Compound 12e showed excellent inhibitory potency against MGC-803, HCT-116, and MCF-7 cancer cells. | mdpi.com |

| Diarylurea/Diarylamide Derivatives | Armed with dimethylamino or morpholino side chain | Incorporating trifluoromethyl and morpholine moieties enhanced selectivity and potency. | researchgate.net |

| Quinoline-8-Carboxamides | 2-methyl substitution | Increased potency of PARP-1 inhibition (IC50 = 500 nM). | researchgate.net |

| Quinoline-8-Carboxamides | 3-position substituents | A requirement for small, narrow groups to maintain inhibitory activity. | researchgate.net |

| Quinolyl-thienyl chalcones | Substitution with a thienyl group | Compound 31 was the most potent inhibitor of VEGFR-2 kinase (IC50 = 73.41 nM). | nih.gov |

Rational Design Principles for Optimized Chemical Structures and Functions

The rational design of analogues of this compound involves a strategic approach to modifying its structure to achieve desired properties. This process relies heavily on understanding the SAR principles discussed previously. Key strategies include molecular hybridization, bioisosteric replacement, and structure-based design.

Molecular Hybridization: This strategy involves combining two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. nih.gov The goal is to create a new molecule with enhanced affinity, better efficacy, or a synergistic or dual-mode of action. For example, linking the quinoline scaffold with a chalcone fragment is a well-documented strategy to produce novel compounds with potent biological activities. researchgate.netmdpi.com This principle could be applied by pairing the quinoline-acrylate structure with other known active moieties.

Structure-Guided Design: When the three-dimensional structure of a molecular target is known, computational tools can be used to design ligands that fit precisely into the binding site. This involves optimizing steric and electronic complementarity. A key design principle can be the introduction of specific functional groups to form key interactions (e.g., hydrogen bonds, ionic bonds) with the target. For instance, the design of quinoline-8-carboxamides was guided by the principle of maintaining a required pharmacophore conformation through an intramolecular hydrogen bond, which was confirmed by X-ray crystallography and NMR. researchgate.net

SAR-Driven Optimization: Based on initial screening data, SAR trends can be established. For example, if it is found that electron-donating groups on the quinoline ring at a specific position increase activity, further analogues can be designed with a variety of such groups to fine-tune this effect. The synthesis of a library of iodo-quinoline derivatives to explore their activity is an example of systematically exploring chemical space to build a SAR model. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and materials science. core.ac.uk

An exploration of the advanced applications and future research avenues for this compound reveals its potential as a versatile building block in organic synthesis and materials science. The inherent chemical functionalities of this molecule— a rigid, aromatic quinoline core and a reactive acrylate group—position it as a valuable precursor for complex chemical structures and functional materials.

Q & A

Basic: What synthetic routes are commonly employed to prepare methyl 3-(quinolin-8-yl)prop-2-enoate?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation between 8-quinolinecarboxaldehyde and methyl acetoacetate under basic or acidic catalysis. For example, describes a similar approach where 2-methyl-8-hydroxyquinaldine reacts with benzaldehyde derivatives in ethanol to form α,β-unsaturated ketones. Key steps include:

- Reagent selection : Use of Knoevenagel conditions (e.g., piperidine as a base) to promote enolate formation and subsequent dehydration.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol for isolation.

- Characterization : Confirm regioselectivity via -NMR (e.g., trans coupling constants for the α,β-unsaturated ester) and mass spectrometry .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Purity is assessed via reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm. Structural validation requires:

- Spectroscopic analysis :

- -NMR: Diagnostic peaks include the quinolin-8-yl aromatic protons (δ 7.5–9.0 ppm), ester methyl group (δ 3.8–4.0 ppm), and α,β-unsaturated protons (δ 6.5–7.5 ppm, doublet of doublets).

- -NMR: Carbonyl carbons (δ 165–170 ppm for ester and quinoline carbons).

- Elemental analysis : Ensure C, H, N percentages align with theoretical values (e.g., ).

- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks ( 213.08 for [M+H]) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

The quinolin-8-yl group acts as an electron-deficient dienophile due to conjugation with the ester moiety. Reactivity can be modulated by:

- Substituent effects : Electron-withdrawing groups (e.g., Cl at quinoline-2-position, as in ) enhance electrophilicity, accelerating cycloaddition.

- Steric hindrance : Bulky substituents on the diene (e.g., 2,4-dimethylquinolin-3-yl) may reduce reaction rates, requiring elevated temperatures (80–100°C) or microwave-assisted conditions.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving regioselectivity .

Advanced: What crystallographic techniques are suitable for resolving conformational ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard:

- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, ) at 100 K.

- Structure refinement : SHELXL ( ) for full-matrix least-squares refinement.

- Key parameters : Analyze torsion angles (e.g., C8–C9–C10–O2 for ester conformation) and intermolecular interactions (e.g., C–H···O hydrogen bonds in ).

- Visualization : ORTEP-3 ( ) for thermal ellipsoid plots and packing diagrams. Example: A triclinic space group with was reported for a related chalcone derivative .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like penicillin-binding proteins (e.g., PBP-2X in ).

- ADMET prediction : SwissADME or pkCSM to assess drug-likeness (e.g., bioavailability score, BBB permeability).

- DFT calculations : Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights.

Example: A methyl acrylate derivative showed against PBP-2X, suggesting antibacterial potential .

Basic: What are the primary degradation pathways of this compound under ambient conditions?

Methodological Answer:

- Hydrolysis : Ester cleavage in aqueous media (pH-dependent). For stability, store at 4°C in anhydrous DMSO or under nitrogen.

- Photodegradation : UV light induces [2+2] cycloaddition or cis-trans isomerization. Use amber vials for storage.

- Oxidation : Quinoline ring susceptibility to singlet oxygen (monitor via HPLC-UV for degradation products) .

Advanced: How does metal coordination enhance the pharmacological properties of this compound derivatives?

Methodological Answer:

The quinoline nitrogen and acrylate oxygen act as bidentate ligands for transition metals (e.g., Cu, Fe):

- Antimicrobial activity : Metal complexes disrupt bacterial membranes via lipid peroxidation (IC values 2–10 μM in ).

- Anticancer activity : Cu(II) complexes induce ROS-mediated apoptosis in MCF-7 cells (EC ~15 μM).

- Characterization : UV-Vis (ligand-to-metal charge transfer bands at 400–500 nm) and cyclic voltammetry for redox behavior .

Table 1: Key Spectral Data for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.